Benzene, 1,1'-[butylidenebis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[butylidenebis(thio)]bis-: is an organic compound with the molecular formula C16H18S2 It is a derivative of benzene, where two benzene rings are connected by a butylidene bridge with sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[butylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with butylidene and sulfur-containing reagents. One common method is the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for Benzene, 1,1’-[butylidenebis(thio)]bis- are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-[butylidenebis(thio)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-[butylidenebis(thio)]bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[butylidenebis(thio)]bis- involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Benzene, 1,1’-butylidenebis-: (C16H18)
Benzene, 1,1’-(1-butenylidene)bis-: (C16H16)
Comparison:
- The sulfur atoms in Benzene, 1,1’-[butylidenebis(thio)]bis- allow for additional reactivity, such as oxidation and reduction, which are not possible in the sulfur-free analogs .
Benzene, 1,1’-[butylidenebis(thio)]bis-: is unique due to the presence of sulfur atoms, which impart distinct chemical properties compared to its analogs without sulfur.
Properties
CAS No. |
64269-39-2 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-phenylsulfanylbutylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChI Key |
NATXDJXEIIDDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.